Cas no 126291-66-5 (methyl 1-acetylpiperidine-4-carboxylate)

Methyl 1-acetylpiperidine-4-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its role in pharmaceutical and agrochemical applications. Its structure combines an acetylated piperidine ring with a methyl ester functional group, offering reactivity at multiple sites for further derivatization. The compound is useful in the preparation of bioactive molecules, including potential drug candidates, due to its ability to serve as a building block for heterocyclic frameworks. Its stability under standard conditions and compatibility with common synthetic methodologies make it a practical choice for researchers. The ester group allows for straightforward hydrolysis or transesterification, while the acetyl moiety can participate in further functionalization.
methyl 1-acetylpiperidine-4-carboxylate structure
126291-66-5 structure
Product Name:methyl 1-acetylpiperidine-4-carboxylate
CAS No:126291-66-5
MF:C9H15NO3
MW:185.220302820206
MDL:MFCD02862113
CID:2624805
PubChem ID:5182383
Update Time:2025-06-08

methyl 1-acetylpiperidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 1-acetylpiperidine-4-carboxylate
    • 1-Acetyl-piperidine-4-carboxylic acid Methyl ester
    • 1-Acetyl-piperidin-4-carbonsaeure-methylester
    • 4-Piperidinecarboxylic acid, 1-acetyl-, Methyl ester
    • EN300-7399632
    • CS-0217370
    • SB41914
    • 1-Acetyl-piperidine-4-carboxylicacidmethylester
    • AB9589
    • 1-Acetyl-4-piperidinecarboxylic acid methyl ester
    • MFCD02862113
    • SCHEMBL3861785
    • DA-13260
    • XCGYEEUWADWLCT-UHFFFAOYSA-N
    • DTXSID60409237
    • BFA29166
    • 126291-66-5
    • AKOS003593166
    • MDL: MFCD02862113
    • Inchi: 1S/C9H15NO3/c1-7(11)10-5-3-8(4-6-10)9(12)13-2/h8H,3-6H2,1-2H3
    • InChI Key: XCGYEEUWADWLCT-UHFFFAOYSA-N
    • SMILES: O(C)C(C1CCN(C(C)=O)CC1)=O

Computed Properties

  • Exact Mass: 185.10500
  • Monoisotopic Mass: 185.10519334Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 46.6Ų

Experimental Properties

  • PSA: 46.61000
  • LogP: 0.35580

methyl 1-acetylpiperidine-4-carboxylate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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methyl 1-acetylpiperidine-4-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:126291-66-5)methyl 1-acetylpiperidine-4-carboxylate
Order Number:A1124888
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:35
Price ($):321.0
Email:sales@amadischem.com

Additional information on methyl 1-acetylpiperidine-4-carboxylate

Introduction to Methyl 1-Acetylpiperidine-4-Carboxylate (CAS No. 126291-66-5)

Methyl 1-acetylpiperidine-4-carboxylate, a compound with the chemical formula C10H14O3, is a derivative of piperidine and is identified by its unique CAS number 126291-66-5. This compound has garnered significant attention in the field of pharmaceutical research due to its structural properties and potential applications in drug development. The methyl 1-acetylpiperidine-4-carboxylate moiety presents a versatile scaffold that can be modified to create novel bioactive molecules.

The synthesis of methyl 1-acetylpiperidine-4-carboxylate involves a series of well-defined chemical reactions that highlight the compound's reactivity and adaptability. The process typically begins with the functionalization of piperidine, followed by acetylation and esterification steps to introduce the desired substituents. This synthetic route underscores the compound's importance as a building block in organic chemistry and medicinal chemistry.

In recent years, methyl 1-acetylpiperidine-4-carboxylate has been explored for its potential in various therapeutic areas. One of the most promising applications is in the development of central nervous system (CNS) drugs. The piperidine ring, a common structural feature in many neuroactive compounds, contributes to the compound's ability to cross the blood-brain barrier. This property makes it an attractive candidate for drugs targeting neurological disorders such as depression, anxiety, and epilepsy.

Recent studies have demonstrated the efficacy of derivatives of methyl 1-acetylpiperidine-4-carboxylate in preclinical models. For instance, researchers have synthesized analogs of this compound and evaluated their pharmacological effects on neurotransmitter systems. These studies have revealed that certain modifications can enhance binding affinity to specific receptors, leading to improved therapeutic outcomes. The findings suggest that further optimization of the methyl 1-acetylpiperidine-4-carboxylate structure could yield potent new drugs with minimal side effects.

The compound's versatility also extends to its role as an intermediate in the synthesis of more complex molecules. In industrial settings, methyl 1-acetylpiperidine-4-carboxylate is used to produce fine chemicals and pharmaceutical intermediates. Its stability under various reaction conditions makes it a reliable choice for large-scale synthesis. Additionally, its compatibility with green chemistry principles has made it a subject of interest for sustainable chemical processes.

From a regulatory perspective, methyl 1-acetylpiperidine-4-carboxylate is subject to standard guidelines for chemical substances, ensuring its safe handling and use in research and industrial applications. Compliance with these regulations is crucial for maintaining high standards in pharmaceutical manufacturing and academic research. The compound's classification as a research chemical underscores its importance in advancing scientific knowledge without falling under restricted categories.

The future prospects of methyl 1-acetylpiperidine-4-carboxylate are vast, with ongoing research focusing on expanding its applications in drug discovery and material science. Innovations in computational chemistry and high-throughput screening are expected to accelerate the identification of new derivatives with enhanced pharmacological properties. As our understanding of molecular interactions continues to grow, so too will the potential uses of this versatile compound.

In conclusion, methyl 1-acetylpiperidine-4-carboxylate (CAS No. 126291-66-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and broad applicability make it a valuable asset in both academic research and industrial development. As scientists continue to explore its potential, we can anticipate further breakthroughs that will benefit human health and improve quality of life.

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Amadis Chemical Company Limited
(CAS:126291-66-5)methyl 1-acetylpiperidine-4-carboxylate
A1124888
Purity:99%
Quantity:1g
Price ($):321.0
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